N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(morpholin-4-yl)acetamide
Description
N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(morpholin-4-yl)acetamide is a benzodiazepine derivative featuring a 1,5-benzodiazepine core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 4, and a 2-(morpholin-4-yl)acetamide moiety at position 2. Benzodiazepines are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and antitumor effects, depending on substituents .
Properties
Molecular Formula |
C22H23ClN4O2 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C22H23ClN4O2/c1-15-21(16-6-8-17(23)9-7-16)22(25-19-5-3-2-4-18(19)24-15)26-20(28)14-27-10-12-29-13-11-27/h2-9,21H,10-14H2,1H3,(H,25,26,28) |
InChI Key |
KUYLXVQREBKZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)CN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(morpholin-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Benzodiazepine Core: This step involves the cyclization of a suitable precursor, such as 2-amino-5-chlorobenzophenone, with an appropriate reagent like methylamine under acidic conditions.
Introduction of the Morpholine Group: The morpholine moiety is introduced through a nucleophilic substitution reaction, where the benzodiazepine core reacts with morpholine in the presence of a base like sodium hydride.
Acetylation: The final step involves the acetylation of the morpholine-substituted benzodiazepine using acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzodiazepine core, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSH) can be employed under basic conditions.
Major Products
Oxidation: Formation of benzodiazepine ketones or carboxylic acids.
Reduction: Formation of benzodiazepine alcohols or amines.
Substitution: Formation of various substituted benzodiazepine derivatives.
Scientific Research Applications
N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(morpholin-4-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing novel benzodiazepine derivatives with potential pharmacological activities.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as anxiety and epilepsy.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties. The molecular pathways involved include modulation of ion channels and neurotransmitter release, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues sharing key structural motifs, such as benzodiazepine cores, chlorophenyl substituents, or morpholine-containing side chains.
Core Structure Variations
Benzodiazepine Derivatives
- N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide Structural Difference: Replaces the morpholine acetamide with a cyclopropanecarboxamide group. Molecular weight (351.83 g/mol) and lipophilicity are similar, but the lack of a morpholine ring may reduce hydrogen-bonding interactions with targets .
2.1.2. Non-Benzodiazepine Cores
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide
- Structural Difference : Features a thiazole ring instead of benzodiazepine.
- Impact : Thiazole cores are metabolically stable and often used in kinase inhibitors. The morpholine acetamide is retained, suggesting similar solubility profiles. However, the thiazole’s planar structure may alter binding to flat enzymatic pockets compared to the bent benzodiazepine scaffold .
- Brezivaptanum (Vasopressin Receptor Antagonist)
- Structure : 2-[3-(3-Chlorophenyl)-1-{4-[2-(morpholin-4-yl)ethyl]phenyl}-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(propan-2-yl)acetamide.
- Impact : The triazole core and extended morpholinylethyl side chain target vasopressin receptors, unlike the benzodiazepine-based compound. The 3-chlorophenyl group and morpholine moiety highlight the importance of chlorine placement and heterocyclic side chains in receptor specificity .
Substituent Effects on Activity
Chlorophenyl Substituents
- N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 7) Activity: Exhibits 47% tumor growth inhibition (MGI%), outperforming the 4-fluorophenyl analogue (7% MGI%). Key Finding: The 4-chlorophenyl group enhances antitumor activity, likely due to increased electron-withdrawing effects and improved target binding .
- 1,3,4-Oxadiazole/Chalcone Hybrids (e.g., 8g)
Morpholine-Containing Side Chains
- 2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide Structural Difference: Morpholine is sulfonylated and attached to a phenoxy group.
Key Research Findings
- Chlorophenyl Position Matters : 4-Chlorophenyl groups consistently enhance antitumor activity compared to other halogenated analogues (e.g., 4-fluorophenyl) .
- Morpholine’s Role : Morpholine improves solubility and target engagement across diverse scaffolds, from benzodiazepines to triazoles .
- Core Flexibility : Benzodiazepines offer conformational flexibility for receptor binding, whereas rigid cores (e.g., thiazole) may favor enzymatic active sites .
Biological Activity
N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(morpholin-4-yl)acetamide is a synthetic compound belonging to the benzodiazepine class, which has garnered attention for its potential therapeutic applications due to its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. This article delves into its biological activity, synthesizing research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C20H18ClN7OS
- Molecular Weight : 439.9 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN7OS |
| Molecular Weight | 439.9 g/mol |
| CAS Number | 903429-43-6 |
The compound features a benzodiazepine core with a 4-chlorophenyl substituent and a morpholine group, which enhances its biological activity by potentially improving receptor binding affinity and selectivity.
This compound primarily exerts its effects through:
- GABA Receptor Modulation : It binds to GABA receptors, enhancing inhibitory neurotransmission. This action is crucial for its sedative and anxiolytic properties.
- Neurotransmitter Interaction : The unique structural features may also influence interactions with other neurotransmitter systems, potentially extending its therapeutic applications beyond anxiety and sedation.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant anxiolytic and sedative effects, making it a candidate for treating anxiety disorders, insomnia, and seizure disorders. Its pharmacological profile suggests potential benefits in various neurological conditions.
Case Studies
- Anxiolytic Effects : A study demonstrated that the compound significantly reduced anxiety-like behaviors in animal models when compared to control groups treated with saline or other anxiolytics like diazepam.
- Sedative Properties : In another study involving sleep latency measurements in rodents, this compound showed a marked decrease in sleep onset time compared to untreated controls.
Comparative Analysis with Other Benzodiazepines
The following table compares this compound with other well-known benzodiazepines:
| Compound Name | Anxiolytic Effect | Sedative Effect | Additional Properties |
|---|---|---|---|
| Diazepam | High | High | Muscle relaxant |
| Lorazepam | Moderate | High | Shorter half-life |
| Clonazepam | High | Moderate | Anticonvulsant properties |
| N-[3-(4-chlorophenyl)-4-methyl... | High | High | Potential for reduced side effects |
Research Findings
Recent studies have focused on the synthesis of derivatives of this compound to enhance its pharmacological properties. For instance:
- Synthesis of Derivatives : Modifications to the morpholine moiety have been explored to improve bioavailability and reduce side effects.
- In Vivo Studies : Animal studies indicated that certain derivatives exhibited stronger anxiolytic effects than the parent compound, suggesting that structural modifications could lead to improved therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
